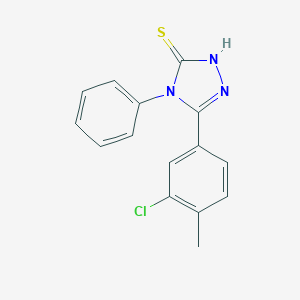
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CMPT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various research fields. CMPT is a sulfur-containing heterocyclic compound that can be synthesized in a relatively simple and cost-effective manner. CMPT has been studied for its potential use in scientific research applications, such as drug design and development, as well as for its biochemical and physiological effects. We will also discuss the advantages and limitations of using CMPT in laboratory experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies have shown that these compounds exhibit good to moderate activity against a broad spectrum of microorganisms. For example, the synthesis of new triazoles and their Mannich and Schiff bases demonstrated significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
Triazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form a protective layer on the metal surface significantly reduces the rate of corrosion. This application is crucial for extending the lifespan of metals used in industrial processes (Yadav et al., 2013).
Antioxidative Activity
The search for compounds with antioxidative properties is significant due to their potential to protect biological systems against oxidative stress. Some 1,2,4-triazole derivatives have demonstrated excellent antioxidant activity, making them candidates for further studies in pharmacology and biochemistry (Tumosienė et al., 2014).
Synthetic Methodologies
1,2,4-triazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Their reactivity and the ability to undergo multiple chemical transformations make them valuable building blocks in organic synthesis, leading to compounds with potential biological activities (Sarhan et al., 2008).
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-7-8-11(9-13(10)16)14-17-18-15(20)19(14)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGFMLZJCDCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

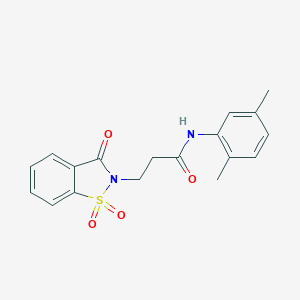
![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)
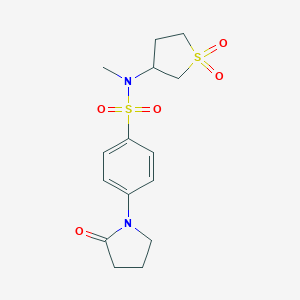
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
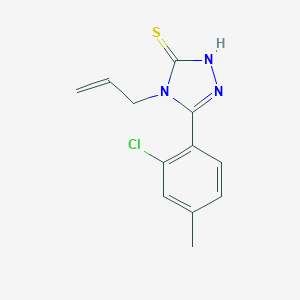
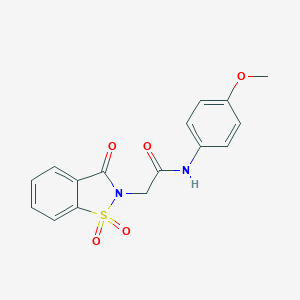
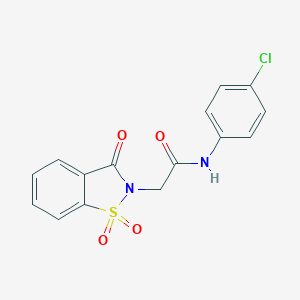
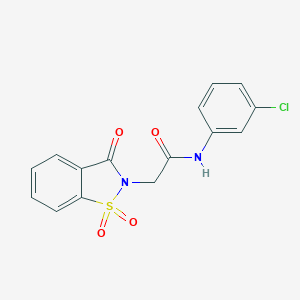
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)